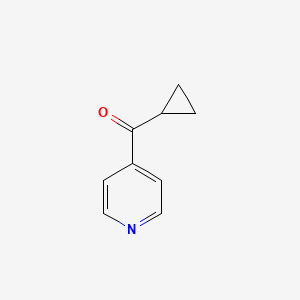
Cyclopropyl(pyridin-4-yl)methanone
Cat. No. B3133641
Key on ui cas rn:
39512-48-6
M. Wt: 147.17 g/mol
InChI Key: SHJWQQOAIREZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04596872
Procedure details


To a suspension of 6.0 g (0.83 mole) of lithium wire in 250 ml of ether under argon, is added a solution of 50 g (0.41 mole) of cyclopropyl bromide in 50 ml of ether. A gentle reflux is maintained throughout the addition. Stir for 15 hr. at room temperature. The reaction mixture is added slowly to a solution of 29 g (0.28 mole) of 4-cyanopyridine in 200 ml of ether at -70° C. and stirred at -70° C. for 1 hr. and then allowed to warm to room temperature. Stir at room temperature for 2 hr. then add 70 ml of saturated ammonium chloride and 150 ml of 6N HCl. Extract the reaction mixture with two 500 ml portions of ether. The aqueous portion is made basic with potassium carbonate and extracted with three 500 ml portions of ethylacetate. The combined extracts are dried over magnesium sulfate and concentrated in vacuo. The residue is distilled under vacuum to provide the title compound--bp 65° C. at 0.03 mm Hg.








Name
Identifiers


|
REACTION_CXSMILES
|
[Li].[CH:2]1(Br)[CH2:4][CH2:3]1.[C:6]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)#N.[Cl-].[NH4+].Cl.CC[O:19]CC>>[N:11]1[CH:12]=[CH:13][C:8]([C:6]([CH:2]2[CH2:4][CH2:3]2)=[O:19])=[CH:9][CH:10]=1 |f:3.4,^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)Br
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
29 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir for 15 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
A gentle reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained throughout the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at -70° C. for 1 hr
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir at room temperature for 2 hr
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the reaction mixture with two 500 ml portions of ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with three 500 ml portions of ethylacetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts are dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue is distilled under vacuum
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
